molecular formula C8H7ClF3NO B061795 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 159981-21-2

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B061795
CAS No.: 159981-21-2
M. Wt: 225.59 g/mol
InChI Key: UYAYWTOMHKANJM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with a pyridine ring substituted with a chloromethyl group at the 5-position and a trifluoroethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine with chloromethylating agents. One common method is the reaction of 2-(2,2,2-trifluoroethoxy)pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methoxypyridine
  • 5-(Chloromethyl)-2-ethoxypyridine
  • 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

Uniqueness

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-3-6-1-2-7(13-4-6)14-5-8(10,11)12/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAYWTOMHKANJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617070
Record name 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159981-21-2
Record name 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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